5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C5H4FN3O4 |
|---|---|
Molecular Weight |
189.10 g/mol |
IUPAC Name |
5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |
InChI Key |
SPDXGYIIGSAYQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The synthesis typically begins with constructing the pyrazole ring. A common approach involves cyclocondensation of β-diketones or β-ketoesters with hydrazines. For example:
- Hydrazine Cyclization : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is synthesized via Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine.
- Fluorinated Precursors : Fluorine is introduced early using fluorinated acetyl halides. For instance, fluoroacetyl chloride reacts with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
Nitration Strategies
Introducing the nitro group at the 4-position requires regioselective nitration. Key methods include:
- Direct Nitration : Treating 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration.
- Two-Step Functionalization : Intermediate 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes nitration before hydrolysis to the carboxylic acid.
Fluorination Techniques
Fluorine is incorporated via halogen exchange or direct synthesis:
Carboxylation and Hydrolysis
The carboxylic acid group is introduced through:
- Ester Hydrolysis : Ethyl or methyl esters are saponified using NaOH or KOH, followed by acidification with HCl.
- Oxidative Methods : Oxidation of acetylated intermediates (e.g., 3-fluorodecyl-1-methyl-4-acetylpyrazole) with KMnO₄ or CrO₃ under alkaline conditions.
Optimization of Reaction Conditions
Catalysts and Solvents
Regioselectivity Control
- Steric Effects : Bulky substituents at the 1-position (methyl group) direct nitration to the 4-position.
- Electronic Effects : Electron-withdrawing fluorine at the 5-position deactivates adjacent positions, favoring nitration at the 4-position.
Analytical Validation
Chromatographic Monitoring
Spectroscopic Characterization
- ¹H NMR : Key signals include δ 3.7 ppm (methyl group) and δ 9.8 ppm (carboxylic acid proton).
- ¹⁹F NMR : Fluorine environments appear at δ -53 to -125 ppm, confirming substitution patterns.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Efficiency
- Raw Materials : Ethyl difluoroacetate costs ~$200/kg, making precursor synthesis critical.
- Catalyst Reuse : Phase transfer catalysts are recovered via aqueous extraction, lowering costs.
Emerging Innovations
Continuous Flow Chemistry
Biocatalytic Approaches
- Enzymatic hydrolysis of esters using lipases reduces energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of 5-fluoro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Research and Application Context
The target compound’s unique substitution pattern distinguishes it from analogs in pharmaceutical synthesis. For example, it replaced 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in a patent to prepare pyridinylpyrazole carboxamides, highlighting its role in optimizing bioactivity . In contrast, analogs like 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (similarity 0.70 ) are more suited for agrochemical applications due to their lipophilic substituents.
Biological Activity
5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₅H₄FN₃O₄
- Molecular Weight : 189.1 g/mol
- CAS Number : 2226033-93-6
- Appearance : Powdered solid
- Solubility : Soluble in organic solvents like dimethylformamide .
Biological Activity Overview
The biological activities of pyrazole derivatives are diverse, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The specific compound 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been investigated for several key activities:
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, certain pyrazole derivatives have shown selective inhibition of COX-2 with minimal effects on COX-1, suggesting a favorable safety profile .
3. Antibacterial and Antiviral Properties
Some studies suggest that pyrazole derivatives possess antibacterial and antiviral activities. These compounds may disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms, although specific data on 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid remains limited .
The mechanisms through which 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX, these compounds can reduce the production of pro-inflammatory mediators.
- Induction of Apoptosis : Certain studies indicate that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiproliferative effects on various cancer cell lines (IC50 values indicating potency) |
| Study B | Showed selective COX-2 inhibition with minimal side effects in animal models |
| Study C | Explored antibacterial efficacy against Gram-positive bacteria with promising results |
Case Study: Anticancer Efficacy
In a recent study involving a series of pyrazole derivatives, 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid was evaluated for its ability to inhibit the proliferation of human cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. Basic Research Focus
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via:
- Recommendations : Store at –20°C in amber vials under inert gas to prevent photodegradation .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Advanced Research Focus
Key modifications to explore:
- Nitro group replacement : Substitute with cyano or trifluoromethyl to assess impact on enzyme inhibition .
- Fluorine position : Compare bioactivity of 5-fluoro vs. 4-fluoro analogs (e.g., logP and membrane permeability changes) .
- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to modulate acidity and target binding .
What safety precautions are critical when handling this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro group-derived fumes .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
